molecular formula C12H8ClN B1383561 1-(Chloromethyl)naphthalene-2-carbonitrile CAS No. 1261626-83-8

1-(Chloromethyl)naphthalene-2-carbonitrile

Cat. No.: B1383561
CAS No.: 1261626-83-8
M. Wt: 201.65 g/mol
InChI Key: POGXGDVZXFSKFW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)naphthalene-2-carbonitrile is an organic compound with the molecular formula C12H8ClN. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the first position and a carbonitrile group at the second position on the naphthalene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)naphthalene-2-carbonitrile can be synthesized through various methods. One common approach involves the chloromethylation of naphthalene-2-carbonitrile. This reaction typically requires the use of chloromethylating agents such as formaldehyde and hydrochloric acid, often in the presence of a catalyst like zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)naphthalene-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The carbonitrile group can also engage in reactions that modify its electronic properties, influencing the overall reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)naphthalene-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, providing a combination of reactivity and stability that is valuable in various synthetic applications. Its dual functional groups allow for a broader range of chemical transformations compared to its analogs .

Biological Activity

1-(Chloromethyl)naphthalene-2-carbonitrile (CAS No. 1261626-83-8) is a synthetic organic compound notable for its potential biological activities. It features a naphthalene ring substituted with a chloromethyl group and a carbonitrile functional group, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

  • Molecular Formula : C11H8ClN
  • Molecular Weight : 201.64 g/mol
  • Canonical SMILES : ClC(C1=CC=CC2=C1C=CC=C2)C#N

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on naphthalene derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the chloromethyl and carbonitrile groups is thought to enhance the interaction with microbial cell membranes or enzymes:

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate activity

Anticancer Activity

This compound has also been evaluated for its anticancer properties. The compound's mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism of Action : Potential inhibition of cell proliferation through apoptosis induction.

In vitro studies have shown that derivatives of naphthalene can affect cell viability and induce cell cycle arrest, suggesting a promising avenue for further research in cancer therapeutics.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The hydrophobic nature of the naphthalene ring can facilitate membrane penetration, leading to cell lysis in microbes.
  • Signal Transduction Modulation : It may interfere with growth factor signaling pathways in cancer cells, promoting apoptosis.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of naphthalene derivatives, including this compound, and tested their efficacy against various pathogens.
    • Results indicated that this compound exhibited comparable activity to standard antibiotics against resistant strains.
  • Anticancer Research :
    • A study focused on the cytotoxic effects of naphthalene derivatives on human cancer cell lines.
    • The findings suggested that this compound significantly reduced cell viability in MCF-7 cells, prompting further investigation into its potential as a chemotherapeutic agent.

Properties

IUPAC Name

1-(chloromethyl)naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGXGDVZXFSKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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